molecular formula C17H18ClN3O5S B3496520 4-({N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzamide

4-({N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzamide

Cat. No.: B3496520
M. Wt: 411.9 g/mol
InChI Key: LMFNPUILHHIOHZ-UHFFFAOYSA-N
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Description

The compound “4-({N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound in the literature .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an amide group, a sulfonyl group, and methoxy groups. These functional groups could potentially influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by the presence of its functional groups. For instance, the amide group might participate in condensation or hydrolysis reactions. The sulfonyl group could potentially undergo substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide and sulfonyl groups could impact its solubility in different solvents. The methoxy groups could influence its reactivity .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It could potentially interact with biological targets through its functional groups, but without specific experimental data or literature, it’s difficult to predict .

Safety and Hazards

Without specific information on this compound, it’s difficult to provide a detailed safety and hazard analysis. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid potential health risks .

Future Directions

The future research directions for this compound could include investigating its synthesis, studying its reactivity, and exploring its potential applications. Further experimental studies would be needed to fully understand its properties and potential uses .

Properties

IUPAC Name

4-[[2-[(3-chloro-4-methoxyphenyl)sulfonyl-methylamino]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O5S/c1-21(27(24,25)13-7-8-15(26-2)14(18)9-13)10-16(22)20-12-5-3-11(4-6-12)17(19)23/h3-9H,10H2,1-2H3,(H2,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFNPUILHHIOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=C(C=C1)C(=O)N)S(=O)(=O)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-({N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzamide
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4-({N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzamide
Reactant of Route 3
4-({N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzamide
Reactant of Route 4
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4-({N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzamide
Reactant of Route 5
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4-({N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzamide
Reactant of Route 6
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4-({N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzamide

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